molecular formula C16H14N4O3 B2832786 (pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate CAS No. 2034301-28-3

(pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate

Cat. No.: B2832786
CAS No.: 2034301-28-3
M. Wt: 310.313
InChI Key: AXKXPIWWADQJCC-UHFFFAOYSA-N
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Description

(pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate is a chemical compound known for its unique structural complexity and potential applications in various scientific fields. This compound features a pyridine ring, a furan ring, and a pyrazine ring, all connected through a carbamate linkage. The presence of these heterocyclic rings contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethylamine with 3-(furan-2-yl)pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions to yield the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl furan-2-carboxamide
  • Pyridin-2-ylmethyl pyrazine-2-carboxamide
  • Pyridin-2-ylmethyl pyrimidine derivatives

Uniqueness

(pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate stands out due to its unique combination of pyridine, furan, and pyrazine rings, which confer distinct chemical properties and reactivity. This structural complexity makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(23-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-22-14/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXPIWWADQJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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